2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBR-1532 is a highly potent and selective inhibitor of human telomerase, an enzyme that extends the telomeres of chromosomes. Telomerase activity is a hallmark of cancer cells, contributing to their immortality by maintaining telomere length. BIBR-1532 interferes with the processivity of telomerase, leading to telomere shortening and subsequent cell death .
Preparation Methods
BIBR-1532 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .
Chemical Reactions Analysis
BIBR-1532 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BIBR-1532 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool to study the mechanisms of telomerase inhibition and to develop new synthetic methods for telomerase inhibitors.
Biology: It is employed in research to understand the role of telomerase in cellular aging and cancer.
Medicine: BIBR-1532 has shown potential anti-cancer activities by inhibiting telomerase activity, leading to cell growth arrest and apoptosis in various cancer cell lines
Industry: It is used in the development of new therapeutic agents targeting telomerase for cancer treatment.
Mechanism of Action
BIBR-1532 exerts its effects by selectively inhibiting the human telomerase enzyme. It binds to the active site of the telomerase reverse transcriptase (TERT) subunit, interfering with the enzyme’s processivity. This leads to the shortening of telomeres, which triggers replicative senescence and apoptosis in cancer cells. The compound also affects various signaling pathways involved in cell proliferation, survival, and invasion .
Comparison with Similar Compounds
BIBR-1532 is unique among telomerase inhibitors due to its high potency and selectivity. Similar compounds include:
GRN163L: Another telomerase inhibitor that binds to the RNA component of telomerase.
Imetelstat: A lipid-conjugated oligonucleotide that targets the RNA template of telomerase.
RHPS4: A G-quadruplex stabilizer that indirectly inhibits telomerase activity.
Compared to these compounds, BIBR-1532 has shown superior efficacy in preclinical models and has a favorable pharmacokinetic profile .
Properties
IUPAC Name |
2-(3-naphthalen-2-ylbut-2-enoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFQXGLPJUCTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.